(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide
Description
The compound “(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide” is a structurally complex molecule featuring a tetracyclic core with fused triazole and diketone moieties, a fluorophenyl substituent, and a propanamide side chain. The synthesis of analogous compounds (e.g., triazole derivatives) involves multistep reactions, including Friedel-Crafts acylations, hydrazide formations, and S-alkylations, as detailed in . Structural confirmation relies on advanced spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy, which are critical for distinguishing tautomeric forms and functional group interactions .
Properties
Molecular Formula |
C23H21FN4O3 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide |
InChI |
InChI=1S/C23H21FN4O3/c1-13(20(29)25-15-9-7-14(24)8-10-15)28-21(30)23(2)19-17(11-12-27(23)22(28)31)16-5-3-4-6-18(16)26-19/h3-10,13,26H,11-12H2,1-2H3,(H,25,29)/t13-,23-/m0/s1 |
InChI Key |
MCLCIWBOSQQDRY-NPMABZOXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)F)N2C(=O)[C@@]3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3(C4=C(CCN3C2=O)C5=CC=CC=C5N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatetracyclohexadeca core and the introduction of the fluorophenyl and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its fluorophenyl group allows for the incorporation of fluorine-18, making it useful in positron emission tomography (PET) imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-N-(4-fluorophenyl)-2-[(2S)-2-methyl-3,5-dioxo-4,6,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraen-4-yl]propanamide involves its interaction with specific molecular targets. The fluorophenyl group can bind to target proteins, affecting their function and leading to various biological effects. The triazatetracyclohexadeca core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with triazole- and sulfonylbenzene-containing derivatives described in (e.g., compounds [7–9] and [10–15]). Key differences include:
- Halogen Substituents : The 4-fluorophenyl group in the target compound contrasts with chlorine (Cl) or bromine (Br) substituents in analogues (e.g., compounds [7–9] with X = Cl/Br). Halogenation impacts electronic properties, lipophilicity, and binding affinity .
- Propanamide Side Chain: This moiety is absent in ’s triazoles but resembles S-alkylated derivatives (e.g., compounds [10–15]), which feature ethanone-linked aryl groups .
Spectral Characteristics
- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm⁻¹) in triazole-thiones (compounds [7–9]) contrasts with the target compound’s 3,5-dioxo groups, which would exhibit strong carbonyl signals. The fluorophenyl group may also alter absorption bands in the 1240–1255 cm⁻¹ range (C-F stretching) .
- NMR Spectroscopy: The 4-fluorophenyl substituent would produce distinct 1H-NMR aromatic splitting patterns and 19F-NMR shifts compared to non-fluorinated analogues. The tetracyclic core’s protons and carbons would display complex splitting due to restricted rotation .
Physicochemical Properties
- Tautomerism: Unlike triazole-thiones (compounds [7–9]), which exist predominantly in the thione form, the target compound’s diketone groups may favor enol tautomerism, affecting reactivity and stability .
Research Findings and Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Spectral Data Comparison
Discussion
However, increased molecular complexity may pose synthetic challenges, as seen in ’s multistep protocols . Spectral data (e.g., IR carbonyl bands) confirm functional group integrity, while NMR splitting patterns reflect stereochemical and electronic effects . Further studies are needed to evaluate biological activity and compare pharmacokinetic profiles with analogues.
Limitations : The absence of direct pharmacological data for the target compound necessitates extrapolation from structurally related molecules. Advances in data mining (as in ) could identify shared substructures predictive of activity .
Biological Activity
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure featuring multiple functional groups and stereocenters. Its molecular formula is , with a molecular weight of approximately 396.42 g/mol. The structure comprises a fluorophenyl group attached to a tricyclic core, which is significant for its biological interactions.
Structural Features
- Fluorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Tricyclic Core : Provides structural rigidity and may facilitate interactions with various biomolecules.
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antibiotic agent.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of gram-positive bacteria | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways involving caspase activation and mitochondrial dysfunction.
Case Study 2: Antimicrobial Testing
In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential utility as an antimicrobial agent in clinical settings.
Case Study 3: Enzyme Interaction
Research into the enzyme inhibition profile revealed that the compound effectively inhibited dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby providing insights into its potential applications in treating certain cancers and bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
